6-Methylnaphthalene-1,2-diol;propanoic acid
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Overview
Description
6-Methylnaphthalene-1,2-diol;propanoic acid is an organic compound that features a naphthalene ring substituted with a methyl group and two hydroxyl groups, along with a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylnaphthalene-1,2-diol;propanoic acid typically involves the reaction of 6-methylnaphthalene-1,2-diol with propanoic acid under specific conditions. One common method involves esterification, where the hydroxyl groups of the diol react with the carboxyl group of propanoic acid in the presence of a catalyst such as sulfuric acid or a heteropolyacid on a clay support . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and catalyst concentration, can enhance yield and efficiency. The product is then purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
6-Methylnaphthalene-1,2-diol;propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
6-Methylnaphthalene-1,2-diol;propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Methylnaphthalene-1,2-diol;propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Methylnaphthalene-1,2-diol: Lacks the propanoic acid moiety.
Naphthalene-1,2-diol: Lacks both the methyl group and the propanoic acid moiety.
Propanoic acid derivatives: Compounds with similar carboxylic acid functionality but different aromatic structures.
Uniqueness
6-Methylnaphthalene-1,2-diol;propanoic acid is unique due to its combination of a naphthalene ring with hydroxyl and methyl substitutions, along with a propanoic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
61978-35-6 |
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Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
6-methylnaphthalene-1,2-diol;propanoic acid |
InChI |
InChI=1S/C11H10O2.C3H6O2/c1-7-2-4-9-8(6-7)3-5-10(12)11(9)13;1-2-3(4)5/h2-6,12-13H,1H3;2H2,1H3,(H,4,5) |
InChI Key |
CNQRVZDJOQYBHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.CC1=CC2=C(C=C1)C(=C(C=C2)O)O |
Origin of Product |
United States |
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